molecular formula C21H20O2 B8612197 2,2-Dimethyl-4-(1-naphthyl)-7-chromanol CAS No. 62071-60-7

2,2-Dimethyl-4-(1-naphthyl)-7-chromanol

Cat. No. B8612197
CAS RN: 62071-60-7
M. Wt: 304.4 g/mol
InChI Key: XTIJHEBQQREOMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethyl-4-(1-naphthyl)-7-chromanol is a useful research compound. Its molecular formula is C21H20O2 and its molecular weight is 304.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2-Dimethyl-4-(1-naphthyl)-7-chromanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Dimethyl-4-(1-naphthyl)-7-chromanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

62071-60-7

Product Name

2,2-Dimethyl-4-(1-naphthyl)-7-chromanol

Molecular Formula

C21H20O2

Molecular Weight

304.4 g/mol

IUPAC Name

2,2-dimethyl-4-naphthalen-1-yl-3,4-dihydrochromen-7-ol

InChI

InChI=1S/C21H20O2/c1-21(2)13-19(18-11-10-15(22)12-20(18)23-21)17-9-5-7-14-6-3-4-8-16(14)17/h3-12,19,22H,13H2,1-2H3

InChI Key

XTIJHEBQQREOMY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2=C(O1)C=C(C=C2)O)C3=CC=CC4=CC=CC=C43)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of methyl-lithium in ether (120 ml., 1.9 M solution) at room temperature was added over 0.5 hours finely powdered 3,4-dihydro-7-hydroxy-4-(1-napthyl) coumarin (14.5 g, 0.05 moles). After refluxing for 1 hour a purple solid precipitated out of solution and the reaction mixture was allowed to cool, acidified with dilute hydrochloric acid and extracted with ether (3×). The combined ether extracts were dried and removal of solvent gave a dark coloured oil which was refluxed overnight in glacial acetic acid. The glacial acetic acid was removed in vacuo and the residue dissolved in ether, washed with water, saturated sodium bicarbonate solution and dried. Removal of solvent gave an extremely viscous oil, column chromatography of which on silica, eluting with 40°-60° petrol: ether (gradually increasing concentration of ether) gave the required chroman as a low melting pale yellow solid (9.4 g., 76%).
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